molecular formula C9H7BrN2 B13079571 3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No.: B13079571
M. Wt: 223.07 g/mol
InChI Key: FAFNJOUWPQDTKL-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a heterocyclic compound that features a bromine atom, a nitrile group, and a cyclopenta[c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted analogs with various functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile exerts its effects involves its interaction with molecular targets and pathways. For example, as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion. This adsorption can involve both physisorption and chemisorption processes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

3-bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

InChI

InChI=1S/C9H7BrN2/c10-9-8(4-11)7-3-1-2-6(7)5-12-9/h5H,1-3H2

InChI Key

FAFNJOUWPQDTKL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN=C(C(=C2C1)C#N)Br

Origin of Product

United States

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